3-Methoxy-2-butanol
Overview
Description
3-Methoxy-2-butanol is an organic chemical compound with the molecular formula C5H12O2 . It has an average mass of 104.148 Da and a monoisotopic mass of 104.083733 Da . It is also known by other names such as 2-Butanol, 3-methoxy-, and 3-methoxybutan-2-ol .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure also includes 2 freely rotating bonds .
Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3 and a boiling point of 128.1±8.0 °C at 760 mmHg . It has a vapour pressure of 4.9±0.5 mmHg at 25°C and an enthalpy of vaporization of 42.6±6.0 kJ/mol . The flash point is 43.8±7.7 °C . The index of refraction is 1.406, and it has a molar refractivity of 28.4±0.3 cm3 .
Scientific Research Applications
Atmospheric Chemistry and Reactivity
3-Methoxy-2-butanol and its derivatives are studied in atmospheric chemistry. Aschmann, Arey, and Atkinson (2011) investigated the reaction kinetics of 3-methoxy-3-methyl-1-butanol with OH radicals, identifying products such as acetone and methyl acetate, which are significant in understanding atmospheric processes (Aschmann, Arey, & Atkinson, 2011). Barrera et al. (2019) expanded on this, studying the kinetics of reactions with OH radicals and Cl atoms, providing insights into atmospheric implications due to emissions into the troposphere (Barrera, Garavagno, Dalmasso, & Taccone, 2019).
Solvent Properties and Phase Equilibria
This compound is researched for its solvent properties and phase equilibria. Hirose, Kitao, and Nakanishi (1992) analyzed its interaction in aqueous solutions, influencing hydrophobic interactions, which is critical in various chemical processes (Hirose, Kitao, & Nakanishi, 1992). Park, Kim, and Byun (2021) studied the phase equilibrium data of 3-methoxy-3-methyl-1-butanol in supercritical carbon dioxide, which is significant for industrial applications (Park, Kim, & Byun, 2021).
Chemical Kinetics and Organic Synthesis
The compound's role in organic synthesis and chemical kinetics is also a focus area. Murali, Singaram, and Brown (2000) explored its use in asymmetric hydroboration, demonstrating its potential in stereochemical organic synthesis (Murali, Singaram, & Brown, 2000). Nishikawa and Ueda (1992) measured ultrasonic absorption coefficients in its solutions, contributing to understanding its kinetics in solution phase (Nishikawa & Ueda, 1992).
Biotechnology and Bioengineering
In biotechnology, Lee et al. (2008) discussed the biological production of butanol, which includes derivatives like this compound, highlighting its potential in renewable energy and industrial fermentation processes (Lee, Park, Jang, Nielsen, Kim, & Jung, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
3-Methoxy-2-butanol, also known as 3-Methoxybutan-2-ol, is a chemical compound with the molecular formula C5H12O2 The primary targets of this compound are not well-documented in the literature
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other compounds can affect a compound’s stability and efficacy . .
Biochemical Analysis
Biochemical Properties
It is known that 3-Methoxy-2-butanol has a significant impact on biochemical reactions due to its structure and properties .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is known that the compound interacts with certain enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound may interact with certain transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
It is known that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-methoxybutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4(6)5(2)7-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHFJCUIVDTESF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338233 | |
Record name | 3-Methoxy-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53778-72-6 | |
Record name | 3-Methoxy-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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